molecular formula C7H15N3O2 B13283472 N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide

N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide

Cat. No.: B13283472
M. Wt: 173.21 g/mol
InChI Key: KPSDEVDNPWIUHZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N’-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design and other applications where specific interactions are desired .

Biological Activity

N'-Hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine core with hydroxy and carboximidamide functional groups. Its structural formula can be represented as follows:

C7H14N4O2\text{C}_7\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to cancer cell proliferation and survival.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in studies involving breast cancer cell lines where the compound demonstrated significant inhibitory effects on cell growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cytotoxicity IC50 values ranging from 0.126 μM to 0.442 μM in cancer cell lines
Enzyme Inhibition Significant inhibition of MMP-2 and MMP-9
Cell Cycle Arrest Induction of G2/M phase arrest
Apoptosis Induction Increased caspase-9 levels

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The IC50 value was determined to be 0.126 μM, indicating strong antiproliferative effects compared to non-cancerous MCF10A cells, where the compound showed significantly lesser effects .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to a marked increase in apoptosis markers such as caspase-9 levels in treated MCF-7 cells. The observed increase was quantified at 27.13 ± 0.54 ng/mL compared to controls, suggesting that this compound may act as a promising candidate for further development as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:

  • Oral Bioavailability : The compound exhibited an oral bioavailability (F) of 31.8% following administration at a dose of 10 mg/kg.
  • Clearance Rate : The clearance was noted to be 82.7 ± 1.97 mL/h/kg, which is considered slightly elevated but within acceptable limits for further development .

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-4-(hydroxymethyl)piperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)10-3-1-6(5-11)2-4-10/h6,11-12H,1-5H2,(H2,8,9)

InChI Key

KPSDEVDNPWIUHZ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1CO)/C(=N/O)/N

Canonical SMILES

C1CN(CCC1CO)C(=NO)N

Origin of Product

United States

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